8-(Pyridin-3-yl)-7H-purin-6-amine, also known by its IUPAC name, is a compound belonging to the class of purines, specifically categorized as a 6-aminopurine derivative. It is characterized by the presence of a pyridine ring at the 8-position of the purine structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
8-(Pyridin-3-yl)-7H-purin-6-amine can be classified as an organic compound within the realm of heterocyclic compounds, specifically under purines and purine derivatives. Its structural classification falls under imidazopyrimidines, which are characterized by their fused bicyclic structure comprising both pyrimidine and imidazole rings. The compound's molecular formula is and it has a molecular weight of approximately 202.22 g/mol .
The synthesis of 8-(Pyridin-3-yl)-7H-purin-6-amine typically involves several key steps, often beginning with the formation of the purine ring followed by the introduction of the pyridine moiety. One common synthetic route includes:
Advanced synthetic methods may include microwave-assisted synthesis, which allows for rapid reaction times and higher yields compared to traditional methods .
The synthesis may involve various reagents such as:
The molecular structure of 8-(Pyridin-3-yl)-7H-purin-6-amine features a bicyclic purine core with a pyridine ring attached at the 8-position. The structural representation can be denoted using various chemical notation systems:
CC1=NN(C(=C1N)C2=C(N=C(N2)N)C=C(C)C)=C(C)N
BEPGTHDUUROBHM-UHFFFAOYSA-N
The compound exhibits unique stereochemistry due to its multiple nitrogen atoms within the rings, contributing to its potential biological activity .
8-(Pyridin-3-yl)-7H-purin-6-amine can undergo various chemical reactions typical for purine derivatives, including:
These reactions are crucial for exploring the compound's potential as a pharmacological agent or in material science applications .
The mechanism of action for 8-(Pyridin-3-yl)-7H-purin-6-amine primarily relates to its interaction with biological targets such as enzymes and receptors. The purine structure allows for binding with nucleic acid components, potentially influencing cellular processes like:
Studies have indicated that modifications on the purine core can significantly alter binding affinity and specificity towards these biological targets .
These properties are essential for determining the compound's behavior in biological systems and its suitability for pharmaceutical applications .
8-(Pyridin-3-yl)-7H-purin-6-amine has several scientific uses, particularly in medicinal chemistry:
Its versatility makes it an attractive candidate for further research in pharmacology and biochemistry .
Scaffold hybridization merges pharmacophoric elements of purine and pyridine to create dual-targeting agents with enhanced biological profiles. The 8-(pyridin-3-yl)-7H-purin-6-amine core exemplifies this strategy, combining the:
Table 1: Bioactive Hybrid Scaffolds Incorporating Purine-Pyridine Motifs
Core Structure | Biological Target | Key Activity | Source |
---|---|---|---|
Quinolinylpurine (e.g., AMG319) | PI3Kδ | IC₅₀ = 16 nM (human whole blood) | [3] |
C2-Substituted purine-BP | hGGPPS | Inhibition of Rap-1A prenylation | [5] |
6-Anilino imidazo[4,5-c]pyridin-2-one | DNA-PK | Radiosensitization of HCT116 xenografts | [9] |
Rational hybridization enhances target affinity by mimicking ATP’s purine interactions while exploiting pyridine’s vectorial flexibility to access unique subpockets, as demonstrated in PI3Kδ inhibitor AMG319 where the quinoline nitrogen coordinates catalytic lysine residues [3].
Systematic SAR reveals critical determinants of target affinity and selectivity:
C6-Amine Modifications
C8-Pyridinyl Optimization
Table 2: SAR of Key Substituents in Purine-Pyridine Hybrids
Position | Modification | Biochemical Potency | Cellular Activity | PK Impact |
---|---|---|---|---|
C6 | NH₂ | ++++ | +++ | Low metabolic stability |
C6 | NHCH₃ | +++ | +++ | ↑ t₁/₂ (2.5x vs NH₂) |
C8 | 3-Pyridyl | ++++ | ++++ | Moderate solubility |
C8 | 6-MeO-quinolinyl | +++++ | ++++ | ↑ hERG liability |
C8 | 5-Cl-pyridin-3-yl | +++ | ++++ | ↑ Permeability |
Bioisosteres address purine limitations (metabolic instability, solubility):
Design Insight: Pyrazolo[3,4-d]pyrimidines offer optimal balance – preserving purine-like target engagement while improving metabolic stability (human hepatocyte CLint < 5 μL/min/10⁶ cells) and hERG safety margins [5] [8].
Strategic warhead placement enables irreversible inhibition of non-catalytic cysteines/tyrosines:
Covalent engagement is confirmed by:
In silico methods streamline inhibitor design:
Case Study: Docking into DNA-PK’s hinge region identified 8-(quinolin-3-yl) purines as optimal for filling S1 specificity pocket, validated by TR-FRET IC₅₀ = 107 nM [8] [9].
Balancing potency and ADMET requires multiparameter optimization:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: